molecular formula C8H18Cl2N2O B6167670 2-methyl-6-oxa-2,9-diazaspiro[4.5]decane dihydrochloride CAS No. 2705510-86-5

2-methyl-6-oxa-2,9-diazaspiro[4.5]decane dihydrochloride

Cat. No.: B6167670
CAS No.: 2705510-86-5
M. Wt: 229.1
InChI Key:
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Description

2-methyl-6-oxa-2,9-diazaspiro[45]decane dihydrochloride is a chemical compound with the molecular formula C8H16N2O It is a spiro compound, characterized by a unique spirocyclic structure that includes both oxygen and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-6-oxa-2,9-diazaspiro[4.5]decane dihydrochloride typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable diamine with an epoxide. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the spirocyclic structure. The reaction conditions, including temperature and solvent, are optimized to achieve high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired production volume and cost considerations. The industrial synthesis often employs similar reaction conditions as the laboratory-scale synthesis but is optimized for scalability and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-methyl-6-oxa-2,9-diazaspiro[4.5]decane dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amines or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where one of the atoms in the spirocyclic structure is replaced by another atom or group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like halides or alkoxides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

2-methyl-6-oxa-2,9-diazaspiro[4.5]decane dihydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including as a drug candidate.

    Industry: It is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 2-methyl-6-oxa-2,9-diazaspiro[4.5]decane dihydrochloride involves its interaction with specific molecular targets. The spirocyclic structure allows it to bind to certain enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 9-methyl-6-oxa-2,9-diazaspiro[4.5]decane dihydrochloride
  • 2-methyl-6-oxa-2,9-diazaspiro[4.5]decane

Uniqueness

2-methyl-6-oxa-2,9-diazaspiro[4.5]decane dihydrochloride is unique due to its specific spirocyclic structure, which imparts distinct chemical properties and reactivity. This makes it valuable for applications where such properties are desired, distinguishing it from other similar compounds.

Properties

CAS No.

2705510-86-5

Molecular Formula

C8H18Cl2N2O

Molecular Weight

229.1

Purity

95

Origin of Product

United States

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